

5-Methoxy-N-isopropyl-N-propyltryptamine (5-MeO-NIPT): A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	5-Meo-nipt
CAS No.:	109921-55-3
Cat. No.:	B123837

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-isopropyl-N-propyltryptamine, commonly known as **5-MeO-NIPT**, is a lesser-known psychedelic substance belonging to the tryptamine class. Structurally related to more prominent compounds such as 5-MeO-DMT and 5-MeO-DiPT, **5-MeO-NIPT** is characterized by a methoxy group at the fifth position of the indole ring and isopropyl and propyl substitutions on the terminal amine. This guide provides a detailed technical overview of its chemical structure, physicochemical properties, pharmacological profile, synthesis, and analytical characterization, designed to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and forensic science.

Chemical Structure and Physicochemical Properties

5-MeO-NIPT possesses a core indole structure, which is the defining feature of tryptamines. The substitutions at the 5-position of the indole ring and the terminal nitrogen atom significantly influence its pharmacological activity.

Chemical Identity

- IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine[1]
- Chemical Formula: C₁₄H₂₀N₂O[1]
- Molecular Weight: 232.33 g/mol [1]
- CAS Number: 109921-55-3[1]
- Canonical SMILES: CC(C)NCCC1=CNC2=C1C=C(C=C2)OC[2]
- InChI Key: QQZJNZJNPBORBO-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of **5-MeO-NIPT** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O	[1]
Molecular Weight	232.33 g/mol	[1]
Appearance	(Predicted) Crystalline solid or oil	-
Solubility	Soluble in dilute mineral and organic acids (inferred from 5-MeO-DIPT HCl)[3]	-
pKa	(Predicted) ~10 (amine)	-
LogP	(Predicted) ~3.5	-

Table 1: Physicochemical Properties of **5-MeO-NIPT**.

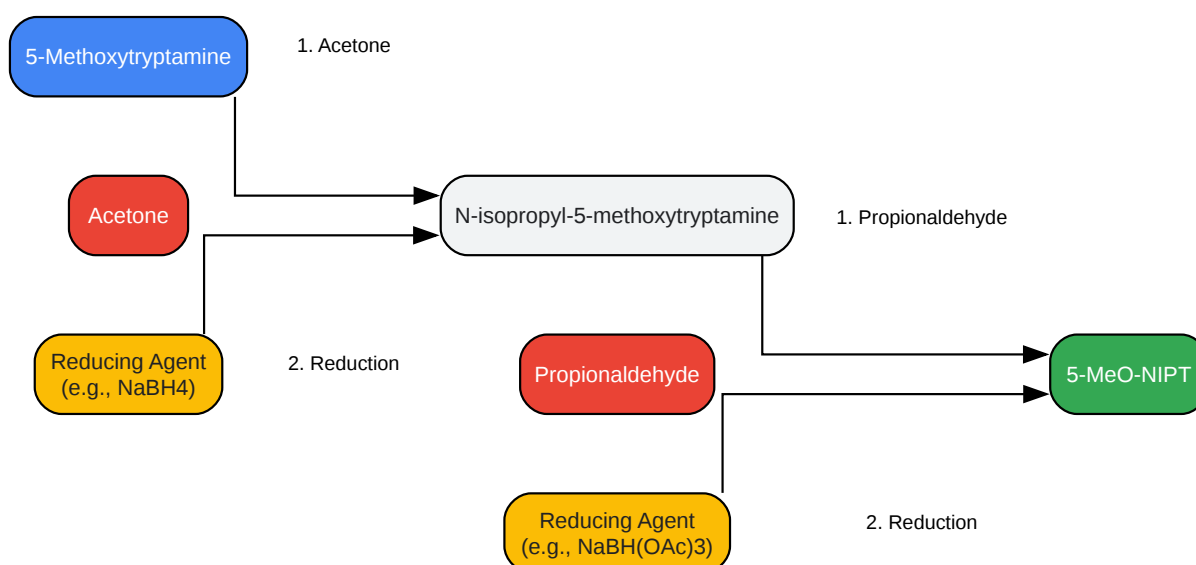
The lipophilicity, as indicated by the predicted LogP value, suggests good potential for crossing the blood-brain barrier, a prerequisite for psychoactivity. The basic nature of the tertiary amine allows for the formation of water-soluble salts, such as the hydrochloride salt, which is a common form for handling and administration of tryptamines.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for **5-MeO-NIPT** is not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from established methods for analogous tryptamines, such as the Speeter-Anthony synthesis or reductive amination pathways.

Plausible Synthetic Pathway: Reductive Amination

A common and efficient method for the N-alkylation of tryptamines is reductive amination. This approach would involve the reaction of 5-methoxytryptamine with acetone to form the corresponding imine, which is then reduced in situ to yield N-isopropyl-5-methoxytryptamine. Subsequent reductive amination with propionaldehyde would furnish the final product, **5-MeO-NIPT**.



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Caption: Plausible two-step reductive amination pathway for the synthesis of **5-MeO-NIPT**.

Causality in Synthesis: The choice of reducing agent is critical. Sodium borohydride (NaBH_4) is suitable for the first step due to its compatibility with the likely solvent (methanol or ethanol). For the second step, a milder reducing agent like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is often preferred to avoid side reactions and to allow for a one-pot procedure. The order of alkylation (isopropyl then propyl, or vice versa) can be chosen based on the availability and reactivity of the starting materials.

Spectroscopic Characterization

Mass spectrometry is a primary tool for the identification of **5-MeO-NIPT**. In electron ionization (EI-MS), the fragmentation pattern is expected to be characteristic. As **5-MeO-NIPT** is a known metabolite of 5-MeO-MiPT, its mass spectral data has been reported. The fragmentation is dominated by cleavage of the side chain, leading to a prominent base peak corresponding to the iminium ion.

- Expected Molecular Ion (M^+): m/z 232
- Key Fragment Ions: The fragmentation of the parent compound of the related 5-MeO-MiPT yields product ions of m/z 174.0918, m/z 131.0733, and m/z 86.0967[4]. For **5-MeO-NIPT**, a characteristic fragment would be the iminium ion resulting from alpha-cleavage of the bond between the two carbons of the ethyl side chain.

^1H and ^{13}C NMR spectroscopy are essential for the unambiguous structural elucidation of **5-MeO-NIPT**. Although specific spectral data for **5-MeO-NIPT** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the analysis of structurally similar tryptamines.

Expected ^1H NMR Features:

- Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring.
- Methoxy Protons: A singlet around δ 3.8 ppm.
- Ethyl Side Chain Protons: Two multiplets corresponding to the $-\text{CH}_2-\text{CH}_2-$ groups.

- Isopropyl and Propyl Protons: Signals in the aliphatic region (δ 0.8-3.0 ppm) with characteristic splitting patterns (e.g., a doublet for the isopropyl methyls, a triplet for the propyl methyl, and multiplets for the methylene and methine protons).
- Indole NH Proton: A broad singlet in the downfield region ($\delta > 8.0$ ppm).

Pharmacology

The pharmacological profile of **5-MeO-NIPT** is primarily defined by its interaction with serotonin receptors.

Pharmacodynamics

5-MeO-NIPT is a non-selective serotonin receptor agonist, exhibiting activity at several 5-HT receptor subtypes.[1] It is a full or near-full agonist at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] This broad-spectrum agonism is typical for many psychedelic tryptamines and is believed to be the basis of their psychoactive effects. Notably, it is reported to be inactive as a serotonin-releasing agent and a very weak serotonin reuptake inhibitor.[1]

A study investigating the structure-activity relationships of 5-MeO-DMT derivatives reported the binding affinities of **5-MeO-NIPT** at the 5-HT1A and 5-HT2A receptors, as summarized in Table 2.

Receptor	Ki (nM)
5-HT1A	130 ± 20
5-HT2A	350 ± 50

Table 2: Binding affinities (Ki) of **5-MeO-NIPT** at human serotonin receptors. Data from a study on 5-MeO-DMT derivatives.

The data indicates a moderate affinity for both receptors, with a slight preference for the 5-HT1A receptor over the 5-HT2A receptor. The activation of the 5-HT2A receptor is strongly correlated with the psychedelic effects of tryptamines, while 5-HT1A receptor agonism may contribute to anxiolytic and antidepressant effects, and also modulate the 5-HT2A-mediated effects.[5]

Pharmacokinetics

Specific pharmacokinetic data for **5-MeO-NIPT** is not available. However, as a known metabolite of 5-MeO-MiPT and 5-MeO-DiPT, its formation and elimination are part of the metabolic cascade of these parent compounds.[1] The metabolism of tryptamines is generally rapid, primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. The N-dealkylation of 5-MeO-MiPT to **5-MeO-NIPT** is a significant metabolic pathway.[6]

The pharmacokinetic profile of the related compound 5-MeO-DMT has been shown to be nonlinear, with disproportionate increases in exposure at higher doses.[7][8] It is plausible that **5-MeO-NIPT** would exhibit similar characteristics.

Analytical Methodologies

The detection and quantification of **5-MeO-NIPT** in biological and seized materials are crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

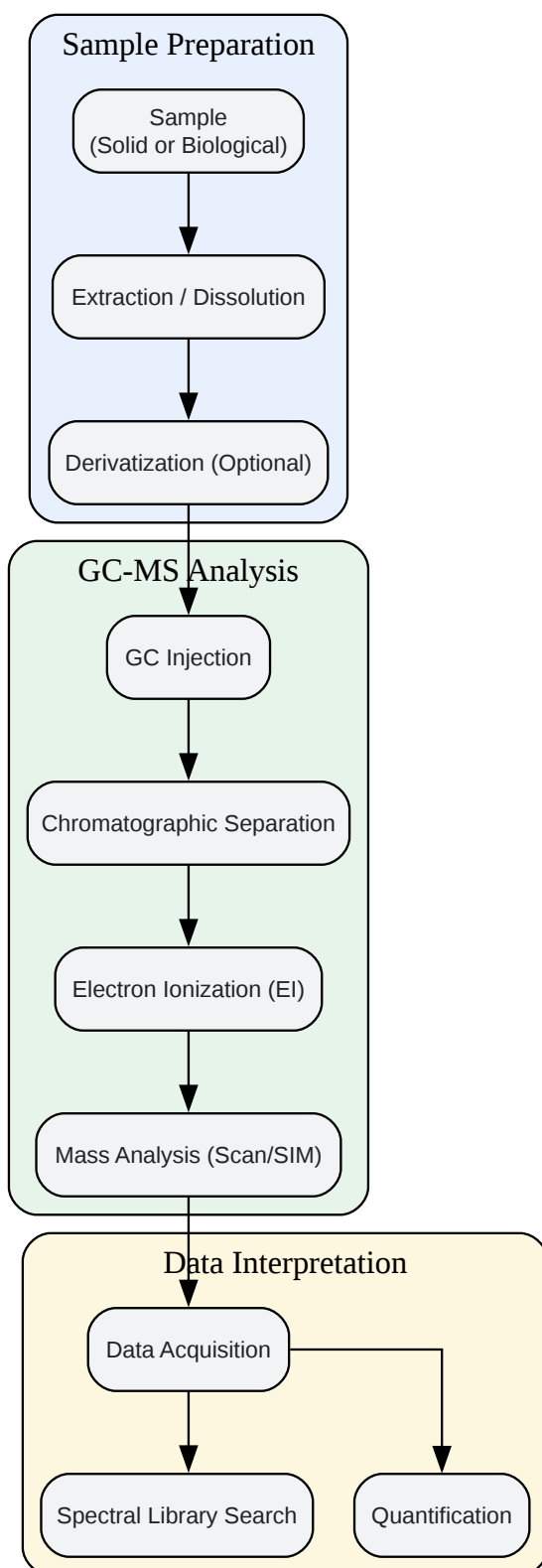
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of tryptamines. Due to the polarity of the amine group, derivatization (e.g., with trifluoroacetic anhydride) can improve chromatographic peak shape and resolution, although analysis of the freebase is also possible.

Experimental Protocol: GC-MS Analysis of Tryptamines

- Sample Preparation:
 - Solid Samples: Dissolve a known amount of the material in a suitable organic solvent (e.g., methanol, chloroform).
 - Biological Fluids (e.g., Urine, Blood): Perform a liquid-liquid extraction (LLE) under alkaline conditions (e.g., with ethyl acetate) to isolate the basic tryptamine from the matrix.[9]
- Instrumentation:

- GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-1) is typically used.
- Injection: Split or splitless injection depending on the concentration.
- Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components.
- MS Detector: Operated in electron ionization (EI) mode with a full scan to obtain a mass spectrum for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Data Analysis:
 - The retention time and mass spectrum of the analyte are compared to a certified reference standard for positive identification.



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Caption: A generalized workflow for the analysis of **5-MeO-NIPT** using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of tryptamines in complex biological matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of Tryptamines

- Sample Preparation:
 - Similar to GC-MS, LLE or solid-phase extraction (SPE) can be used to clean up and concentrate the sample. A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or serum samples.[\[10\]](#)
- Instrumentation:
 - LC System: A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
 - MS/MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
- Data Analysis:
 - Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For **5-MeO-NIPT**, the precursor ion would be $[M+H]^+$ (m/z 233.2). The product ions would be generated by collision-induced dissociation (CID) and would be characteristic of the molecule's structure.

Conclusion

5-MeO-NIPT is a psychoactive tryptamine with a pharmacological profile centered on its agonist activity at multiple serotonin receptors. While not as widely studied as some of its analogs, its role as a metabolite of other psychoactive tryptamines makes it a compound of

interest in forensic and clinical toxicology. The information provided in this guide on its chemical properties, plausible synthesis, pharmacological action, and analytical detection methods serves as a comprehensive starting point for researchers. Further investigation is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to understand its potential effects in biological systems.

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